molecular formula C24H34N4O2 B3797071 3-[(3-cyclohexyl-1-pyrrolidinyl)methyl]-8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridine

3-[(3-cyclohexyl-1-pyrrolidinyl)methyl]-8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridine

Cat. No.: B3797071
M. Wt: 410.6 g/mol
InChI Key: SPNPRRBGAOQNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several structural components including a pyrrolidine ring, an imidazo[1,2-a]pyridine moiety, and a morpholine ring . Pyrrolidine is a five-membered nitrogen-containing heterocycle, and it’s widely used in medicinal chemistry . Imidazo[1,2-a]pyridine is a fused bicyclic heterocycle and has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Morpholine is a six-membered ring containing both nitrogen and oxygen atoms.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . The imidazo[1,2-a]pyridine moiety is a fused bicyclic 5,6 heterocycle .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring, imidazo[1,2-a]pyridine moiety, and morpholine ring can all undergo various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the pyrrolidine ring and imidazo[1,2-a]pyridine moiety could potentially increase the compound’s polarity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Compounds containing a pyrrolidine ring, an imidazo[1,2-a]pyridine moiety, or a morpholine ring have been found to exhibit a wide range of biological activities .

Properties

IUPAC Name

[3-[(3-cyclohexylpyrrolidin-1-yl)methyl]-8-methylimidazo[1,2-a]pyridin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O2/c1-18-6-5-10-28-21(17-26-11-9-20(16-26)19-7-3-2-4-8-19)22(25-23(18)28)24(29)27-12-14-30-15-13-27/h5-6,10,19-20H,2-4,7-9,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNPRRBGAOQNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2CN3CCC(C3)C4CCCCC4)C(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(3-cyclohexyl-1-pyrrolidinyl)methyl]-8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridine
Reactant of Route 2
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3-[(3-cyclohexyl-1-pyrrolidinyl)methyl]-8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridine
Reactant of Route 3
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3-[(3-cyclohexyl-1-pyrrolidinyl)methyl]-8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridine
Reactant of Route 4
3-[(3-cyclohexyl-1-pyrrolidinyl)methyl]-8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridine
Reactant of Route 5
3-[(3-cyclohexyl-1-pyrrolidinyl)methyl]-8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-[(3-cyclohexyl-1-pyrrolidinyl)methyl]-8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridine

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